Sophoraflavanone B

Overview

Description

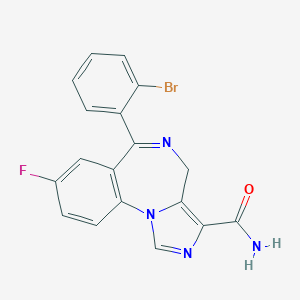

Sophoraflavanone B (SPF-B) is a prenylated flavonoid that can be isolated from the roots of Desmodium caudatum. It has been studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen responsible for various hospital- and community-acquired infections .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound, they do mention its isolation from natural sources such as the roots of Desmodium caudatum and Sophora flavescens. The efficient production and capture of related compounds, such as sophoraflavanone G, have been achieved by adding cork tissue to cell suspension cultures of Sophora flavescens, which suggests a potential method for the production of this compound .

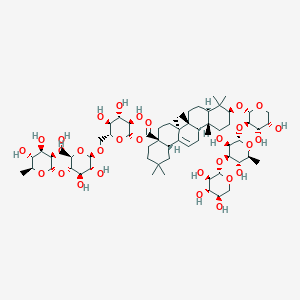

Molecular Structure Analysis

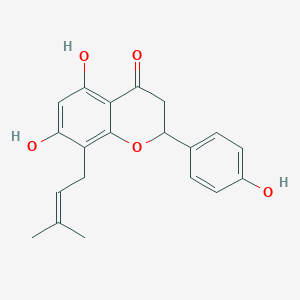

This compound is a flavanone with a prenyl group, which is a common feature in the structure of flavonoids isolated from the genus Sophora. The presence of this prenyl group is thought to enhance the compound's biological activity. The molecular structure of this compound is closely related to other flavonoids isolated from Sophora species, such as sophoflavanones A and B, which feature an unusual pyran ring .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving this compound. However, the flavonoid's activity against MRSA suggests that it interacts with bacterial cell components, such as peptidoglycan, which is supported by the observation of direct binding of SPF-B with peptidoglycan derived from S. aureus .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its minimum inhibitory concentration (MIC) against MRSA has been determined to be in the range of 15.6-31.25 µg/mL, indicating its potent antimicrobial activity . The compound's ability to bind directly to bacterial peptidoglycan suggests that it possesses a certain degree of lipophilicity, which may facilitate its interaction with the bacterial cell membrane .

Scientific Research Applications

Antimicrobial Activity

Sophoraflavanone B (SPF-B), derived from Desmodium caudatum, has been identified for its potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research shows that SPF-B exhibits minimum inhibitory concentrations (MICs) ranging from 15.6 to 31.25 µg/mL against MRSA. Its mechanism of action involves the disruption of bacterial cell walls and membranes, making it a potential candidate for developing new antibacterial drugs with low resistance profiles. This was supported by studies using transmission electron microscopy to observe morphological changes in MRSA strains treated with SPF-B, indicating its effectiveness in combating multidrug-resistant pathogens (Mun et al., 2014).

Combination Therapy Against MRSA

This compound has also been studied for its synergistic effects when combined with various antibiotics against MRSA. The combination of SPF-B with β-lactam antibiotics (ampicillin and oxacillin), aminoglycosides (gentamicin), and quinolones (ciprofloxacin and norfloxacin) demonstrated significant reduction in bacterial growth. This indicates that SPF-B could enhance the effectiveness of these antibiotics, potentially leading to more effective treatment strategies against MRSA infections (S. Mun et al., 2013).

Anti-Inflammatory Properties

This compound has been identified as a powerful agent in reducing inflammation. In studies involving cell models, SPF-B was shown to inhibit the production of pro-inflammatory cytokines and mediate anti-inflammatory effects through various signaling pathways. These findings suggest potential applications of SPF-B in treating inflammatory diseases (Guo et al., 2016).

Anti-Cancer Activity

There is evidence suggesting that this compound might have anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines, including human oral epidermoid carcinoma cells. This is achieved through mechanisms such as DNA fragmentation, caspase activation, and disruption of mitochondrial function, indicating its potential as an anti-cancer agent (Jeong‐Dan Cha et al., 2007).

General Biological Activities

This compound belongs to a class of compounds known as prenylated flavonoids, which are noted for their enhanced biological activity due to increased lipophilicity. These compounds, including SPF-B, have shown a range of biological activities such as cytotoxicity, antibacterial, anti-inflammatory, and potential estrogenic activities. Their unique structural features contribute to these diverse biological effects (Boozari et al., 2019).

Mechanism of Action

Sophoraflavanone B, also known as 8-isopentenylnaringenin, is a prenylflavonoid phytoestrogen . It has been reported to be the most estrogenic phytoestrogen known .

Target of Action

The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ . It acts as a full agonist of ERα . It also targets CUB domain-containing protein 1 (CDCP1), which contributes to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance by regulating EGFR signaling pathways .

Mode of Action

8-isopentenylnaringenin interacts with its targets, leading to a variety of changes. It binds to and activates ERα more times than it does to ERβ . Its effects are similar to those of estradiol, but it is considerably less potent in comparison . When it targets CDCP1, it reduces CDCP1 protein levels and malignant features .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the phosphorylation and degradation of IκBα as well as the subsequent p65 translocation to dampen NF-κB activity . It also inhibits JNK phosphorylation to suppress AP-1’s transcriptional activity . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance, inhibits downstream EGFR pathway signaling, and exerts additive effects on cell death .

Result of Action

The molecular and cellular effects of 8-isopentenylnaringenin’s action are diverse. It has been shown to preserve bone density , reduce hot flashes , induce the secretion of prolactin, and increase other estrogenic responses . It also adversely affects male sperm . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance and exerts additive effects on cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-isopentenylnaringenin. For example, the compound is found in hops (Humulus lupulus) and in beer, and is responsible for the estrogenic effects of the former . It can be produced from isoxanthohumol in fungal cells cultures , and by flora in the human intestine .

Future Directions

Sophoraflavanone B, along with other phytochemicals, represents a valuable source of bioactive compounds with potent antimicrobial activities . Future research could focus on understanding its mode of action, optimizing formulations, assessing safety, and exploring its potential in food preservation and other applications .

properties

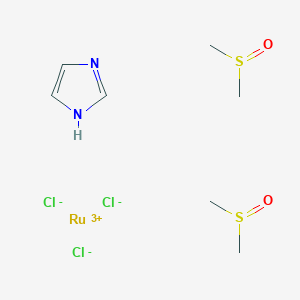

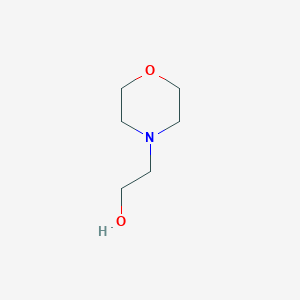

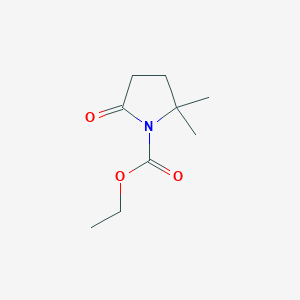

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333502 | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68682-02-0 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)